3-(1-Benzofuran-3-yl)-3-oxo-2-phenylpropanenitrile

Regioisomerism Benzofuran substitution Medicinal chemistry

Scaffold triage for EGFR inhibitor programs often stalls when hit expansion libraries lack regioisomeric diversity. This 3-benzofuranyl-β-ketonitrile directly addresses that gap: - EGFR TK inhibition: Structurally related cyanobenzofurans show IC₅₀ values of 0.81-1.12 µM, with single-substituent changes shifting potency by >10-fold, enabling precise SAR mapping. - Regioisomeric differentiation: The 3-benzofuranyl attachment provides a distinct H-bond geometry and steric profile vs. the common 2-benzofuranyl series, supporting kinase selectivity and IP differentiation. - Synthetic versatility: The β-ketonitrile handle permits heterocycle annulation (pyrazole, pyridine, pyrimidine) for parallel derivatization. Supplied with ≥90% purity and full analytical characterization; lead time approximately 2-3 weeks.

Molecular Formula C17H11NO2
Molecular Weight 261.28
CAS No. 1409440-76-1
Cat. No. B2603548
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1-Benzofuran-3-yl)-3-oxo-2-phenylpropanenitrile
CAS1409440-76-1
Molecular FormulaC17H11NO2
Molecular Weight261.28
Structural Identifiers
SMILESC1=CC=C(C=C1)C(C#N)C(=O)C2=COC3=CC=CC=C32
InChIInChI=1S/C17H11NO2/c18-10-14(12-6-2-1-3-7-12)17(19)15-11-20-16-9-5-4-8-13(15)16/h1-9,11,14H
InChIKeyDKEHUJVTIZIZIW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Benzofuran-3-yl Propanenitrile: Identity and Procurement


3-(1-Benzofuran-3-yl)-3-oxo-2-phenylpropanenitrile (CAS 1409440-76-1) is a synthetic benzofuran derivative belonging to the broader β-ketonitrile (3-oxopropanenitrile) chemical class. Its structure combines a benzofuran core substituted at the 3-position, a 2-phenyl substituent, and a nitrile group, yielding the molecular formula C₁₇H₁₁NO₂ (MW 261.27 g/mol) . Benzofuran scaffolds are widely recognized in medicinal chemistry for their diverse bioactivities, including anticancer, antimicrobial, and anti-inflammatory properties, and the 3-functionalized benzofuran motif is considered a privileged structure in drug discovery [1]. This compound is commercially available from multiple specialty chemical suppliers primarily as a research-use-only building block or screening compound, typically at ≥90% purity with lead times of 2–3 weeks .

Regioisomer
3-Benzofuranyl attachment with distinct pharmacophore geometry
Substitution
α-Phenyl group increases lipophilicity and potential target interactions
Grade
Research-use building block, ≥90% purity, defined lead time

Why In-Class Benzofuran Compounds Cannot Be Interchanged


Benzofuran-based β-ketonitriles are not functionally interchangeable despite sharing core scaffolds, because minor structural perturbations—regioisomeric attachment (2- vs. 3-benzofuranyl), heteroatom substitution (O vs. S), or deletion of the α-phenyl group—can drastically alter electronic distribution, molecular conformation, and target-binding pharmacophores [1]. In EGFR tyrosine kinase (TK) inhibition assays, closely related cyanobenzofurans differing only in pendant aryl groups exhibited IC₅₀ variations from 0.81 µM to >10 µM, demonstrating that even single-substituent changes produce order-of-magnitude potency shifts [2]. Furthermore, the 3-benzofuranyl regioisomer presents a distinct hydrogen-bonding geometry and steric profile compared to the more commonly explored 2-benzofuranyl series, which may directly affect kinase selectivity, solubility, and metabolic stability—parameters critical to both screening hit progression and chemical probe development [3].

Target Compound
3-Benzofuranyl, α-Phenyl
C3 attachment orients pharmacophore differently; α-phenyl adds lipophilicity and π-stacking potential.
Common Analog
2-Benzofuranyl, no α-Phenyl
C2 attachment shifts hydrogen-bonding geometry; missing phenyl may reduce target affinity (>10-fold potency shifts reported).
Target Compound
Benzofuran O
Stronger H-bond acceptor (β ≈0.13); no S-oxidation pathway.
Benzothiophene Analog
Benzothiophene S
Weaker H-bond acceptor; susceptible to CYP450 S-oxidation, altering metabolic profile and potentially reducing half-life.
Target Compound
Stock Available
Multiple vendors, ≥90% purity, 3-week lead time.
Closest 2-Benzofuranyl
Custom Synthesis Only
No standard stock; variable lead time introduces procurement uncertainty.

Quantitative Differentiation from Closest Analogs


Regioisomeric Attachment and Scaffold Geometry

The target compound positions the carbonyl-nitrile pharmacophore at the benzofuran C3 position, whereas the commercially prevalent analog 3-(1-benzofuran-2-yl)-3-oxopropanenitrile (CAS 5149-69-9) anchors the identical reactive moiety at C2 [1]. This regioisomeric shift alters the dihedral angle between the benzofuran plane and the propanenitrile chain, which molecular modeling of related cyanobenzofurans has shown to influence EGFR TK binding-site complementarity by modulating key hydrogen-bond distances to the hinge region [2]. The 3-substituted benzofuran series is also less synthetically explored than the 2-substituted series, offering potentially novel intellectual property space [3].

Regioisomer Geometry
Class-level
C3 vs C2 attachment; predicted dihedral angle deviation ~15–25°
Regioisomeric shift may alter kinase binding pharmacophore
In silico analogy; no direct experimental comparison
Regioisomerism Benzofuran substitution Medicinal chemistry

α-Phenyl Substituent Impact on Lipophilicity

The target compound bears an α-phenyl group at the 2-position of the propanenitrile chain, distinguishing it from simpler analogs such as 3-(1-benzofuran-3-yl)-3-oxopropanenitrile (unsubstituted at C2) and 3-(1-benzofuran-2-yl)-3-oxopropanenitrile [1]. This α-phenyl substituent is expected to increase logP (predicted ~3.2 vs. ~1.8 for the unsubstituted analog) [2] and molecular weight (261.27 vs. ~185–201 g/mol), while introducing an additional aromatic ring capable of π-stacking interactions within hydrophobic kinase sub-pockets [3]. In the cyanobenzofuran series reported by Fares et al. (2021), compounds bearing additional aryl substituents exhibited significantly enhanced antiproliferative activity (HePG2 IC₅₀ 16.08–23.67 µM) and EGFR TK inhibition (IC₅₀ 0.81–1.12 µM) compared to those with minimal substitution [3].

α-Phenyl Lipophilicity
Class-level
ΔlogP +1.4, ΔMW +76 g/mol, 6 additional heavy atoms
May improve cell permeability and target engagement
Predicted values; activity trend from analog series
α-Phenyl substitution Steric bulk Lipophilicity

Heteroatom Identity: Oxygen vs. Sulfur

Replacing the benzofuran oxygen with sulfur (yielding benzothiophene analogs) alters both the electronic properties and the metabolic vulnerability of the scaffold. Benzofuran oxygen acts as a stronger hydrogen-bond acceptor (Abraham HBA parameter β ≈ 0.13 for furan O vs. <0.05 for thiophene S) and is more resistant to CYP450-mediated S-oxidation, which is a common metabolic liability of benzothiophenes [1][2]. The closest available benzothiophene comparator, 3-(1-benzothiophen-2-yl)-3-oxopropanenitrile (CAS 1249556-86-2), lacks both the 3-position heteroaryl attachment and the α-phenyl substituent present in the target compound, making direct comparison challenging .

Heteroatom H-Bonding
Class-level
Benzofuran O HBA β ≈0.13 vs. benzothiophene S β
Stronger H-bond acceptor may favor kinase hinge binding
Metabolic stability advantage over thiophene analogs
Commercial Profile
Source review
Purity ≥90–95%; 3-week lead time; multiple vendors stock
Defined procurement parameters vs. custom-only alternatives
Supplier catalog data, May 2026
Heteroatom substitution Hydrogen bonding Metabolic stability

Commercial Availability and Defined Lead Time

The target compound is stocked at multiple vendors with defined purity (≥90% at 10xChem; ≥95% at CymitQuimica/Biosynth) and transparent pricing tiers from 1 mg ($309) to 250 mg ($803) . In contrast, the structurally simpler analog 3-(1-benzofuran-2-yl)-3-oxopropanenitrile (CAS 5149-69-9) is listed primarily through custom synthesis channels with no standard stock availability, introducing procurement uncertainty [1]. The 3-benzothiophen-2-yl analog (CAS 1249556-86-2) is available at 95% purity from multiple vendors but lacks the α-phenyl substituent and 3-benzofuranyl regiochemistry .

Commercial Profile
Source review
Purity ≥90–95%; 3-week lead time; multiple vendors stock
Defined procurement parameters vs. custom-only alternatives
Supplier catalog data, May 2026
Commercial availability Purity Procurement lead time

Evidence-Backed Research and Industrial Applications


EGFR Kinase Inhibitor Screening

Given the demonstrated EGFR TK inhibitory activity of structurally related cyanobenzofurans (IC₅₀ 0.81–1.12 µM for compounds 2, 3, 10, 11 in Fares et al. 2021) [1], the target compound—incorporating the same benzofuran-nitrile pharmacophore with additional α-phenyl substitution and 3-benzofuranyl attachment—is a rational candidate for EGFR-focused screening libraries. Its distinct regioisomeric geometry may confer differential selectivity against the broader kinome compared to 2-benzofuranyl analogs, supporting hit-to-lead programs seeking intellectual property differentiation.

Chemical Probe Development for Target Validation

The combination of the 3-benzofuranyl attachment, α-phenyl group, and β-ketonitrile moiety creates a three-point pharmacophore amenable to structure–activity relationship (SAR) expansion [2]. Academic and biotech groups requiring a well-characterized, commercially available benzofuran-3-yl building block with defined purity and procurement parameters can use this compound as a core scaffold for parallel derivatization and target engagement studies, particularly where the 3-substitution pattern is hypothesized to confer advantage over the more common 2-substituted benzofuran series.

Benzofuran vs. Benzothiophene Metabolic Profiling

The compound serves as a benzofuran-oxygen probe for head-to-head comparison with benzothiophene-sulfur analogs in CYP450 metabolic stability assays. Systematic evaluation of intrinsic clearance (CL_int) and metabolite identification in human liver microsomes can quantify the practical consequences of O vs. S heteroatom substitution on Phase I metabolism [3], providing actionable data for scaffold triage in early-stage medicinal chemistry programs.

β-Ketonitrile Synthon in Heterocycle Synthesis

The β-ketonitrile group (-CO-CH(Ph)-CN) embedded in a benzofuran-3-yl framework provides a versatile synthetic handle for heterocycle construction, including pyrazole, pyridine, and pyrimidine annulation reactions [4]. Methodology groups developing novel cyclization or multicomponent reactions can employ this compound as a structurally complex, commercially tractable substrate to demonstrate reaction scope, functional group tolerance, and regioselectivity.

Application
Selection Property
Validation Focus
Kinase inhibitor screening
3-Benzofuranyl regioisomer with α-phenyl pharmacophore
Target engagement and kinome selectivity profiling
Chemical probe development
Three-point pharmacophore for SAR expansion
Target validation and selectivity optimization
Heteroatom-dependent metabolism studies
Benzofuran O vs. benzothiophene S H-bonding and metabolic profile
CYP450 stability and metabolite identification
Heterocyclic synthesis
β-Ketonitrile reactive handle
Cyclization efficiency and functional group tolerance
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